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Compound Name: 1,3,5-Tris(diphenylamino)benzene

Cat. No.: B145324

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tris(diphenylamino)benzene (TDAB) is a starburst-shaped organic molecule that has
garnered significant interest in the fields of materials science and electronics. Its unique
structure, featuring a central benzene ring symmetrically substituted with three diphenylamino
groups, imparts valuable electronic and physical properties. This technical guide provides an
in-depth overview of the fundamental properties of TDAB, including its synthesis, and its
thermal, and electrochemical characteristics. The information is presented to be a valuable
resource for researchers and professionals working with this versatile compound. While TDAB
itself has applications in materials science, its derivatives and related structures are also being
explored for their potential in medicinal chemistry and drug development, for instance as
antioxidants.[1][2]

Molecular and Physical Properties

1,3,5-Tris(diphenylamino)benzene is a solid at room temperature with a melting point in the
range of 252-256 °C. It is characterized by its high hole mobility, low electron affinity, and high
ionization potential, which make it an excellent hole-transporting and electron-blocking
material.[3] These properties are crucial for its application in electroluminescent devices, where
it helps to effectively confine charge carriers.[3]
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Property Value Reference
CAS Number 126717-23-5

Molecular Formula Ca2H33Ns

Molecular Weight 579.73 g/mol

Melting Point 252-256 °C

Appearance Solid

Synthesis and Characterization

A common synthetic route to 1,3,5-Tris(phenylamino)benzene derivatives involves the reaction
of corresponding amine precursors.[1][2] While specific, detailed protocols for the synthesis of
1,3,5-Tris(diphenylamino)benzene were not found in the provided search results, a general

approach can be inferred. The synthesis of related triaryloenzene compounds can be achieved
through the self-condensation of acetophenone derivatives using a copper(ll) chloride catalyst.

[4]

Characterization of the final product is typically performed using a suite of analytical techniques
to confirm its structure and purity.

Experimental Protocols:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e Purpose: To confirm the chemical structure of the synthesized compound by analyzing the
chemical environment of its protons (*H NMR) and carbon atoms (:3C NMR).

o Methodology: A small amount of the purified product is dissolved in a suitable deuterated
solvent (e.g., CDCIs, DMSO-ds). The solution is then placed in an NMR tube and analyzed
using an NMR spectrometer. The resulting spectra, showing chemical shifts, integration, and
coupling patterns, are interpreted to confirm the expected molecular structure.

Mass Spectrometry (MS):
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e Purpose: To determine the molecular weight of the compound and confirm its elemental
composition.

o Methodology: A sample of the compound is ionized, and the mass-to-charge ratio of the
resulting ions is measured. High-resolution mass spectrometry (HRMS) can provide the
exact mass, which can be used to confirm the molecular formula.[1][2]

Thermal Properties

The thermal stability of a material is a critical parameter for its application in electronic devices.
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential
Scanning Calorimetry (DSC) are employed to evaluate this.

Experimental Protocols:

Thermogravimetric Analysis (TGA):

e Purpose: To determine the decomposition temperature (Td) of the material, which indicates
its thermal stability.

o Methodology: A small, precisely weighed sample (typically 5-10 mg) is placed in a TGA
instrument. The sample is heated at a constant rate (e.g., 10 °C/min) under an inert
atmosphere (e.g., nitrogen). The instrument records the change in mass as a function of
temperature. The onset of mass loss corresponds to the decomposition temperature.[5]

Differential Scanning Calorimetry (DSC):

o Purpose: To identify thermal transitions such as the glass transition temperature (Tg) and
melting point (Tm).

o Methodology: A small amount of the sample is sealed in an aluminum pan and placed in the
DSC cell alongside an empty reference pan. The sample is then heated at a controlled rate.
The DSC measures the difference in heat flow required to raise the temperature of the
sample and the reference. Endothermic and exothermic peaks in the resulting thermogram
correspond to thermal events like melting and crystallization, while a step-change in the
baseline can indicate a glass transition.[5]
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Thermal Property Value Notes

Decomposition Temperature Data not available in search TGA would be used to
(Td) results determine this value.
Glass Transition Temperature Data not available in search DSC would be used to
(Tg) results determine this value.

Electrochemical and Photophysical Properties

The electrochemical and photophysical properties of TDAB are central to its function in
optoelectronic applications. These properties are typically investigated using cyclic voltammetry
and UV-Vis/photoluminescence spectroscopy.

Experimental Protocols:

Cyclic Voltammetry (CV):

e Purpose: To determine the Highest Occupied Molecular Orbital (HOMO) and Lowest
Unoccupied Molecular Orbital (LUMO) energy levels of the molecule.

o Methodology: The experiment is performed in a three-electrode cell containing a solution of
the compound in a suitable solvent with a supporting electrolyte. The potential of the working
electrode is swept linearly with time, and the resulting current is measured. The oxidation
and reduction potentials obtained from the voltammogram can be used to calculate the
HOMO and LUMO energy levels.

UV-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy:
o Purpose: To determine the absorption and emission properties of the molecule.

o Methodology: For UV-Vis spectroscopy, a solution of the compound is placed in a cuvette,
and the absorbance of light at different wavelengths is measured. For PL spectroscopy, the
sample is excited with a specific wavelength of light, and the emitted light is collected and
analyzed to determine the emission spectrum.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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